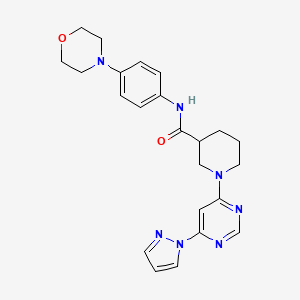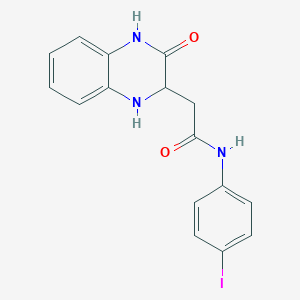![molecular formula C12H16N2O2 B2740723 2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline CAS No. 926215-17-0](/img/structure/B2740723.png)
2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline is an organic compound that features a methoxy group, a pyrrolidine ring, and an aniline moiety
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to exhibit selectivity towards various biological targets .
Mode of Action
The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the biological activity associated with pyrrolidine derivatives, it is plausible that the compound could have significant effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2-methoxyaniline, undergoes a reaction with a suitable acylating agent to introduce the pyrrolidin-1-ylcarbonyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidin-1-ylcarbonyl moiety can be reduced to a hydroxyl group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-[(pyrrolidin-1-yl)carbonyl]aniline.
Reduction: Formation of 2-methoxy-5-[(pyrrolidin-1-yl)methanol]aniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-[(morpholin-1-yl)carbonyl]aniline: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-Methoxy-5-[(piperidin-1-yl)carbonyl]aniline: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The non-planarity of the pyrrolidine ring can lead to different binding modes and interactions compared to similar compounds with planar rings.
Propiedades
IUPAC Name |
(3-amino-4-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-4-9(8-10(11)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRINGIOCZBUXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926215-17-0 |
Source


|
| Record name | 2-methoxy-5-(pyrrolidine-1-carbonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2740643.png)
![3-[(furan-2-yl)methanesulfonyl]-1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidine](/img/structure/B2740645.png)
![3-(Furan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2740646.png)
![Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2740647.png)

![6-Acetyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740652.png)






![2-[(4-methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2740663.png)
